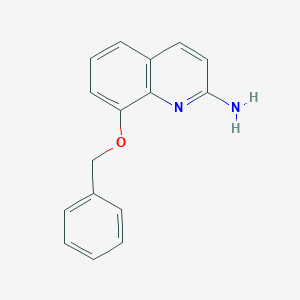

8-(Benzyloxy)quinolin-2-amine

Description

Historical Context and Significance of Quinoline (B57606) Scaffolds in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. orientjchem.orgresearchgate.net Its journey in the chemical sciences has been long and impactful, with some of the earliest descriptions of naturally occurring quinolines appearing in the 1920s. frontiersin.org For nearly a century, this heterocyclic system has been recognized as a "privileged scaffold," meaning its structure is a recurring motif in a wide array of biologically active compounds. frontiersin.orgmalariaworld.orgbohrium.com

Historically, the significance of the quinoline framework is most prominently associated with the development of antimalarial drugs. malariaworld.orgbohrium.com However, the versatility of the quinoline nucleus, which is found in numerous plant-derived alkaloids, has led to its exploration across a vast spectrum of therapeutic areas. orientjchem.org The ability to readily modify the quinoline structure through chemical synthesis has allowed researchers to generate a multitude of derivatives. orientjchem.orgresearchgate.net This has resulted in the discovery of compounds with a broad range of pharmacological effects, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. orientjchem.orgresearchgate.net The mechanism of action for many quinoline derivatives is thought to involve their ability to intercalate with DNA, thereby inhibiting nucleic acid and protein synthesis. iosrjournals.org

Academic Relevance of 8-Substituted Quinoline Derivatives

Within the broad family of quinoline compounds, those substituted at the 8-position have emerged as a particularly fruitful area of academic inquiry. The specific placement of different chemical groups at this position has been shown to significantly influence the biological activity of the resulting molecule.

One of the most well-known examples is 8-hydroxyquinoline (B1678124), a potent quinoline derivative that exhibits both antimicrobial and metal-chelating properties. iosrjournals.orgnih.gov Scientific investigation into this and other 8-substituted quinolines has revealed a diverse range of potential therapeutic applications. For instance, various series of synthesized 8-substituted quinolines have demonstrated notable anticonvulsant and antihypertensive activities in preclinical studies. scispace.comresearchgate.net

Recent research has further expanded the academic relevance of this molecular class. In the field of oncology, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were designed and synthesized to act as potent inhibitors of histone deacetylases (HDACs), a promising strategy for cancer treatment. nih.gov Furthermore, the 8-aminoquinoline (B160924) (8-quinolinamine) structure is considered a versatile platform for developing agents with a wide spectrum of anti-infective properties, including antimalarial, antileishmanial, and antimicrobial activities. nih.govacs.org

Table 1: Investigated Activities of 8-Substituted Quinoline Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| 8-substituted quinolines | Anticonvulsant, Antihypertensive | Certain derivatives with a 2-hydroxypropyloxyquinoline moiety showed excellent activity. | scispace.comresearchgate.net |

| 8-hydroxyquinoline | Antimicrobial, Metal-chelating | Possesses inherent bioactivity and the ability to bind metal ions. | iosrjournals.orgnih.gov |

| 8-substituted quinoline-2-carboxamides | HDAC Inhibition (Anticancer) | A potent derivative exhibited greater inhibitory activity than the known inhibitor Vorinostat. | nih.gov |

| 8-quinolinamines | Anti-infective (Antimalarial, Antileishmanial, Antimicrobial) | Considered a versatile class of compounds with a broad spectrum of activity. | nih.govacs.org |

Current Research Landscape of 8-(Benzyloxy)quinolin-2-amine and Analogues

The current research landscape for this compound focuses on synthesizing and evaluating new, more complex molecules that use this compound as a structural base. The goal is to create analogues with enhanced or specific biological activities, particularly in the realm of anticonvulsant and anti-infective therapies.

One area of investigation involves creating novel anticonvulsant agents. In one study, researchers synthesized a series of 1-(8-(benzyloxy)quinolin-2-yl)-6-substituted-4,6-diazaspiro evitachem.comscispace.comheptane-5,7-diones. researchgate.net Testing of these new compounds revealed that two of them displayed promising anticonvulsant activity in established preclinical models. researchgate.net Similarly, another research effort focused on synthesizing 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives. nih.gov Within this series, three compounds were identified as having noteworthy anticonvulsant properties. nih.gov

The benzyloxy group at the 8-position is a recurring feature in the design of new quinoline-based compounds. For example, research into anti-tuberculosis agents has led to the synthesis of 8-Benzyloxy-5-[2-(substituted-phenyl)-thiazol-4-yl]-1H-quinolin-2-one derivatives. researchgate.netresearchgate.net Several of these compounds demonstrated significant activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.netresearchgate.net These studies underscore the academic interest in using the 8-(benzyloxy)quinoline scaffold to build new molecules with potential therapeutic value.

Table 2: Research on Analogues of this compound

| Analogue Class | Target Activity | Notable Result | Reference |

|---|---|---|---|

| 1-(8-(benzyloxy)quinolin-2-yl)-6-substituted-4,6-diazaspiro evitachem.comscispace.comheptane-5,7-diones | Anticonvulsant | Two compounds showed promising anticonvulsant activities in preclinical screens. | researchgate.net |

| 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives | Anticonvulsant | The most active compound, 7e, showed a high protective index in the maximal electroshock seizure test. | nih.gov |

| 8-Benzyloxy-5-[2-(substituted-phenyl)-thiazol-4-yl]-1H-quinolin-2-one derivatives | Anti-tuberculosis | Several compounds showed significant activity against Mycobacterium tuberculosis H37Rv. | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-phenylmethoxyquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBUHPDDGIYRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Reactions of the Quinoline (B57606) Nitrogen

The nitrogen atom within the quinoline ring of 8-(benzyloxy)quinolin-2-amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. A common reaction involving the quinoline nitrogen is N-oxidation. This transformation is typically achieved by treating the quinoline derivative with an oxidizing agent such as a peroxy acid. For instance, the related compound 5-acetyl-8-(benzyloxy)quinoline can be converted to its corresponding N-oxide, 5-acetyl-8-(benzyloxy)quinoline N-oxide. pharmaffiliates.com This reaction introduces an N-oxide functional group, which can significantly alter the electronic properties and biological activity of the molecule. The N-oxide can also serve as a handle for further functionalization at the C-2 position of the quinoline ring. rsc.org Generally, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring at positions 5 and 8, as the pyridine (B92270) ring is deactivated by the nitrogen atom. quimicaorganica.orgreddit.com

Reactivity of the Amino Group at C-2

The primary amino group at the C-2 position is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

The 2-amino group of this compound can be readily acylated or amidated through reaction with various acylating and sulfonating agents. These reactions lead to the formation of stable amide and sulfonamide linkages, respectively.

Acylation with Anhydrides: The reaction with acid anhydrides, such as acetic anhydride, in a suitable solvent results in the formation of the corresponding N-acylated derivative. This reaction typically proceeds smoothly, converting the primary amine into a secondary amide. researchgate.netchemguide.co.uk

Amidation with Sulfonyl Chlorides: The amino group can also react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. A study on the copper(I)-catalyzed sulfonylation of 8-aminoquinoline (B160924) amides with various sulfonyl chlorides has demonstrated the feasibility of forming such linkages, a reaction that proceeds under mild conditions in the air. nih.gov

These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be pivotal for its biological activity and application as a chemical probe.

The primary amino group at the C-2 position can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond is typically catalyzed by acid and is a reversible process. libretexts.org

The general mechanism for imine formation from a primary amine and an aldehyde or ketone is as follows:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

These condensation reactions provide a straightforward method for introducing a wide variety of substituents at the 2-position of the quinoline core, enabling the synthesis of a diverse library of derivatives.

Transformations of the Benzyloxy Group

The benzyloxy group at the C-8 position serves as a protective group for the 8-hydroxyl functionality and can be manipulated through various chemical strategies.

The removal of the benzyl (B1604629) group, known as debenzylation, is a common transformation to unmask the 8-hydroxyl group, yielding 2-amino-8-hydroxyquinoline. This can be accomplished through several methods, most notably catalytic hydrogenation.

Hydrogenolysis: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond, releasing toluene (B28343) as a byproduct. duke.edu

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this procedure, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or 2-propanol, is used in conjunction with a palladium catalyst. duke.eduresearchgate.net This method is often considered milder and experimentally more convenient than traditional hydrogenolysis. An efficient kinetic resolution of axially chiral 8-substituted quinolines has been developed through asymmetric transfer hydrogenation. dicp.ac.cn

| Method | Reagents and Conditions | Key Features |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C, suitable solvent (e.g., ethanol (B145695), ethyl acetate) | Common and efficient method for O-debenzylation. |

| Catalytic Transfer Hydrogenation | Ammonium formate or 2-propanol, Pd/C | Milder conditions, avoids the use of pressurized hydrogen gas. duke.eduresearchgate.net |

The benzyloxy group itself can be a site for chemical modification, primarily through reactions on the benzyl ring.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the ether linkage, various substituents (e.g., nitro, halo, alkyl groups) can be introduced onto the ring. The ether oxygen is an ortho-, para-directing group.

Modification of the Benzyl Group: The benzylic position is activated for various transformations. For example, benzylic C-H bonds can be oxidized to introduce new functional groups. acs.org Additionally, the aromatic ring of the benzyl group can undergo reactions such as palladium-catalyzed cross-coupling to form C-C bonds, further diversifying the structure. organic-chemistry.org

| Reaction Type | Potential Reagents | Expected Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group on the benzyl ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Introduction of a halogen atom on the benzyl ring. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group on the benzyl ring. |

Reactions at Other Quinoline Ring Positions (e.g., C-3, C-4, C-5, C-6, C-7)

The reactivity of the quinoline ring is a complex balance of the activating effects of the 2-amino and 8-benzyloxy groups and the inherent electron-deficient nature of the pyridine portion.

Electrophilic aromatic substitution (EAS) on the this compound nucleus is directed by the strong activating, ortho-, para-directing effects of the 2-amino and 8-benzyloxy substituents. The pyridine ring is generally deactivated towards electrophiles. Consequently, substitution is anticipated to occur on the carbocyclic (benzene) portion of the quinoline ring.

The 8-benzyloxy group, an ortho-, para-directing activator, enhances the electron density at positions C-5 and C-7. The 2-amino group, also a powerful activating group, would primarily direct towards the C-3 position. However, electrophilic substitution on the pyridine ring (at C-3) is generally disfavored. Therefore, the primary sites for electrophilic attack are the C-5 and C-7 positions, which are activated by the potent 8-benzyloxy group.

Detailed research on the bromination of 8-substituted quinolines supports this prediction. For instance, the bromination of 8-aminoquinoline with bromine yields a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline, demonstrating the high reactivity of these positions. researchgate.net Similarly, copper-promoted C-H bromination of N-(quinolin-8-yl)benzamide occurs with outstanding selectivity at the C-5 position. researchgate.netbeilstein-journals.orgbeilstein-journals.org Nitration studies on 8-aminoquinoline amides also show a strong preference for substitution at the C-5 position. libretexts.org

Based on these analogous systems, the electrophilic halogenation or nitration of this compound is expected to yield predominantly the 5-substituted and 5,7-disubstituted derivatives.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ | 5-Bromo-8-(benzyloxy)quinolin-2-amine and 5,7-Dibromo-8-(benzyloxy)quinolin-2-amine |

Nucleophilic aromatic substitution (SₙAr) reactions typically require an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group. The this compound scaffold, with its two electron-donating groups (amino and benzyloxy), is inherently deactivated towards classical SₙAr reactions. Direct displacement of a hydride ion is not feasible under standard conditions.

For SₙAr to occur on this system, the quinoline ring must first be modified to contain a suitable leaving group, such as a halogen, at an activated position. However, even on a halogenated derivative, the presence of the electron-releasing amino and benzyloxy groups would render the reaction challenging compared to quinolines bearing electron-withdrawing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are highly relevant for the derivatization of the this compound core, typically starting from a halogenated precursor obtained via electrophilic substitution as described in section 3.4.1. A derivative such as 5-bromo-8-(benzyloxy)quinolin-2-amine would be an excellent substrate for a variety of cross-coupling methodologies.

Suzuki-Miyaura Coupling : This reaction would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position by coupling 5-bromo-8-(benzyloxy)quinolin-2-amine with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov

Sonogashira Coupling : The reaction of 5-bromo-8-(benzyloxy)quinolin-2-amine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield 5-alkynyl-substituted derivatives. organic-chemistry.orgresearchgate.netbeilstein-journals.orgnih.gov These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination : This method allows for the formation of C-N bonds. By coupling 5-bromo-8-(benzyloxy)quinolin-2-amine with various primary or secondary amines, a diverse library of 5-amino-substituted derivatives could be synthesized. libretexts.orgorganic-chemistry.orgwikipedia.org

Table 2: Representative Cross-Coupling Reactions on 5-Bromo-8-(benzyloxy)quinolin-2-amine

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-5 Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |

Formation of Hybrid Heterocyclic Systems

The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

The synthesis of thiazole (B1198619) rings fused to the quinoline core can be achieved through reactions targeting the 2-amino group and the adjacent C-3 position or by building the thiazole ring directly from the amino group.

A common and effective method is the reaction of the 2-aminoquinoline (B145021) with an α-halocarbonyl compound, followed by cyclization, a variant of the Hantzsch thiazole synthesis. chemhelpasap.com However, a more direct approach for forming a fused thiazole involves reacting this compound with reagents that provide the remaining atoms of the thiazole ring.

For example, reaction with various isothiocyanates can yield N-(8-(benzyloxy)quinolin-2-yl)-N'-substituted thioureas. These thiourea (B124793) derivatives can then undergo oxidative cyclization, often mediated by bromine or iodine, to form 2-(substituted-amino)thiazolo[3,2-a]quinolinium salts. This strategy allows for the introduction of diverse substituents on the exocyclic nitrogen of the resulting fused thiazole system.

Table 3: Synthesis of Fused Thiazole Derivatives

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Thiourea Formation | R-NCS, Ethanol, Reflux | N-(8-(benzyloxy)quinolin-2-yl)-N'-R-thiourea |

While thiazole annulation is well-documented, the formation of the corresponding six-membered thiazine (B8601807) ring is less common but can be envisioned through reaction with appropriate bifunctional reagents like 3-chloropropanoyl chloride, leading to a dihydrothiazinone ring fused to the quinoline system.

The versatile 2-amino group can also serve as a precursor for the construction of other important five-membered nitrogen heterocycles like imidazoles and tetrazoles.

Imidazole (B134444) Ring Formation : Fused imidazole rings can be constructed by reacting the 2-amino group with α-haloketones. This reaction leads to the formation of an intermediate which, upon cyclization and dehydration, yields a substituted imidazo[1,2-a]quinoline derivative. The reaction of this compound with a reagent like 2-bromoacetophenone (B140003) would lead to the formation of 5-(benzyloxy)-2-phenylimidazo[1,2-a]quinoline. Ultrasound-assisted methods have been shown to be effective for similar syntheses of hybrid quinoline-imidazole derivatives. nih.gov

Tetrazole Ring Formation : The synthesis of a fused tetrazole ring is a well-established transformation for primary amino-heterocycles. The process involves two key steps:

Diazotization : The 2-amino group is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5 °C).

Cyclization : The resulting diazonium salt is then treated with sodium azide. This leads to an intramolecular cyclization, with the elimination of nitrogen gas, to form the stable, fused tetrazolo[1,5-a]quinoline (B14009986) ring system. nih.govorganic-chemistry.org

This sequence provides a high-yielding route to 5-(benzyloxy)tetrazolo[1,5-a]quinoline, a scaffold of interest in medicinal chemistry.

Table 4: Synthesis of Fused Tetrazole from this compound

| Step | Reagents & Conditions | Product |

|---|

Oxirane Ring Manipulations

The reaction of the 2-amino group of quinoline derivatives with oxiranes (epoxides) is a well-established method for the synthesis of amino alcohols. This nucleophilic ring-opening reaction is typically catalyzed by acids or bases. In the context of this compound, the primary amine can act as a nucleophile, attacking one of the electrophilic carbon atoms of the oxirane ring. This results in the formation of a new carbon-nitrogen bond and a hydroxyl group.

The regioselectivity of the epoxide ring-opening is influenced by the substitution pattern of the oxirane and the reaction conditions. For an asymmetrical oxirane, the attack of the amine can occur at either the less substituted carbon (a common outcome under basic or neutral conditions) or the more substituted carbon (possible under acidic conditions via a carbocation-like transition state).

Table 1: Hypothetical Products of Oxirane Ring-Opening with this compound

| Oxirane Reactant | Product Structure | Product Name |

| Ethylene oxide | 2-((8-(benzyloxy)quinolin-2-yl)amino)ethan-1-ol | |

| Propylene oxide | 1-((8-(benzyloxy)quinolin-2-yl)amino)propan-2-ol | |

| Styrene oxide | 2-((8-(benzyloxy)quinolin-2-yl)amino)-1-phenylethan-1-ol |

Note: The products shown are based on the generally expected regioselectivity of nucleophilic attack at the less sterically hindered carbon of the oxirane ring.

Oxidation and Reduction Chemistry of the Quinoline Core and its Substituents

The quinoline ring system and its substituents in this compound are susceptible to both oxidation and reduction reactions, allowing for further functionalization.

The quinoline core itself is relatively electron-rich and can undergo oxidation, though this often requires strong oxidizing agents and can lead to ring-opening or the formation of N-oxides. More commonly, the substituents on the quinoline ring are the primary sites of redox chemistry.

The primary amino group at the 2-position can be oxidized. For instance, treatment with mild oxidizing agents can potentially lead to the formation of nitroso or nitro derivatives, though such reactions can be challenging to control and may lead to polymerization.

Reduction reactions can also be employed to modify the molecule. While the quinoline ring is aromatic and generally resistant to reduction under mild conditions, catalytic hydrogenation under more forcing conditions can lead to the saturation of the heterocyclic ring, yielding tetrahydroquinoline derivatives. A more facile reduction is the debenzylation of the 8-benzyloxy group. This is a common transformation typically achieved by catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) to yield the corresponding 8-hydroxyquinolin-2-amine. This reaction is highly efficient and is a standard method for deprotecting benzyl ethers.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent/Condition | Potential Product |

| Reduction | H₂, Pd/C | 8-Hydroxyquinolin-2-amine |

| Reduction | NaBH₄ | No reaction on the aromatic core |

| Oxidation | m-CPBA | This compound N-oxide |

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the ¹H NMR spectrum can be divided into signals corresponding to the protons on the quinoline core and those on any substituents. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.

While specific ¹H NMR data for 8-(Benzyloxy)quinolin-2-amine is not extensively available in the provided search results, general principles for quinoline derivatives can be applied. The protons on the pyridine (B92270) ring (H-3 and H-4) and the benzene (B151609) ring (H-5, H-6, H-7) of the quinoline system will exhibit distinct chemical shifts and coupling patterns. The benzyloxy group introduces additional signals for the methylene (B1212753) (-CH₂-) protons and the protons of the phenyl ring.

Interactive Table: Expected ¹H NMR Data for Quinoline Derivatives

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline H-3, H-4 | 6.5 - 8.5 | Doublet, Doublet of doublets |

| Quinoline H-5, H-6, H-7 | 7.0 - 8.0 | Multiplet |

| Benzylic CH₂ | ~5.0 | Singlet |

| Phenyl H | 7.2 - 7.5 | Multiplet |

Note: The exact chemical shifts and coupling constants for this compound would require experimental determination.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

As with ¹H NMR, specific ¹³C NMR data for the target compound is limited in the search results. However, the expected chemical shifts can be inferred from data for related quinoline and benzyl (B1604629) structures. The carbons of the quinoline ring typically resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the amino group (C-2) and the carbon attached to the benzyloxy group (C-8) showing characteristic shifts. The benzylic carbon and the carbons of the phenyl ring will also have distinct signals. researchgate.net

Interactive Table: Expected ¹³C NMR Data for Substituted Quinolines

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Quinoline C-2 | >150 |

| Quinoline C-3, C-4 | 110 - 140 |

| Quinoline C-4a, C-8a | 140 - 150 |

| Quinoline C-5, C-6, C-7 | 120 - 130 |

| Quinoline C-8 | >150 (due to -O- linkage) |

| Benzylic CH₂ | ~70 |

While not directly applicable to this compound itself, advanced NMR techniques like Phosphorus-31 (³¹P) NMR would be essential for characterizing phosphorylated derivatives. Should the amine or another functional group be modified with a phosphorus-containing moiety, ³¹P NMR would provide direct information about the chemical environment of the phosphorus atom, including its oxidation state and bonding.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

For this compound (C₁₆H₁₄N₂O), the expected exact mass is approximately 250.1106 g/mol . HRMS can confirm this mass with high accuracy, aiding in the confirmation of the molecular formula. aksci.com The mass spectrum would also show characteristic fragmentation patterns, which can provide further structural information. For instance, cleavage of the benzylic ether bond would be an expected fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3500 - 3300 (typically two bands for a primary amine) |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C=N, C=C (aromatic) | Stretch | 1650 - 1450 |

| N-H (amine) | Bend | 1650 - 1580 |

| C-O (ether) | Stretch | 1275 - 1200 |

The presence of two bands in the N-H stretching region would be indicative of the primary amine group (-NH₂). wpmucdn.comorgchemboulder.comwikieducator.org The C-O stretching of the benzyloxy ether and the various vibrations of the quinoline and phenyl rings would also be observable.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak at a specific retention time would indicate a high degree of purity. nih.gov

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. The compound's retention factor (Rf) value is dependent on the solvent system used.

Column Chromatography is a preparative technique used for the purification of the compound on a larger scale. Silica gel is a common stationary phase, and the eluent is chosen to provide good separation of the desired product from any byproducts or unreacted starting materials.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin-layer chromatography is an indispensable tool for the real-time monitoring of chemical reactions, offering a rapid and efficient means to assess the consumption of starting materials and the formation of products. In the synthesis of quinoline derivatives, TLC is routinely used to follow the progress of reactions. For instance, in the preparation of related 8-amino-quinoline compounds, reactions are monitored by TLC to track the conversion of reactants. nih.gov

The choice of eluent, or mobile phase, is critical for achieving good separation of components on the TLC plate. For amine-containing compounds like this compound, which can interact strongly with the acidic silica gel stationary phase, leading to streaking, it is common practice to modify the mobile phase with a small amount of a basic additive. This neutralizes the acidic sites on the silica gel and allows for better spot resolution.

| Mobile Phase Component | Purpose | Typical Concentration |

| Primary Solvent (e.g., Dichloromethane, Ethyl Acetate) | To move the components up the plate | Varies |

| Co-solvent (e.g., Methanol, Hexane) | To adjust the polarity of the mobile phase | Varies |

| Basic Additive (e.g., Triethylamine, Ammonia) | To prevent streaking of amine compounds | ~1-2% |

This table illustrates common components of a TLC mobile phase for analyzing amine compounds, based on general organic chemistry principles.

The progress of a reaction can be visualized by spotting the reaction mixture alongside the starting materials on a TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.

Column Chromatography for Purification

Following the completion of a reaction, column chromatography is a standard and highly effective method for the purification of the desired product from unreacted starting materials, byproducts, and other impurities. The principles of separation are similar to those of TLC, but on a larger scale.

For the purification of amine-containing compounds such as this compound, special considerations are often necessary to achieve efficient separation and recovery. The basic nature of the amine can lead to strong adsorption on the acidic silica gel stationary phase, resulting in poor separation and tailing of the compound. To circumvent this, several strategies can be employed:

Use of a basic modifier in the eluent: Similar to TLC, adding a small amount of a base like triethylamine or ammonium (B1175870) hydroxide to the mobile phase can significantly improve the chromatography of amines. biotage.comreddit.com

Amine-functionalized silica gel: Using a stationary phase that has been chemically modified with amine groups can provide a more neutral surface, reducing the strong interactions with the basic analyte and allowing for purification with less polar, non-basic solvent systems. biotage.com

Use of alternative stationary phases: In some cases, a less acidic stationary phase, such as alumina, may be more suitable for the purification of basic compounds.

In the purification of a derivative of 8-amino-quinoline, flash chromatography using chloroform as the eluent has been successfully employed. nih.gov

| Stationary Phase | Mobile Phase System | Rationale |

| Silica Gel | Dichloromethane/Methanol with Triethylamine | Neutralizes acidic sites on silica, improving elution of the basic amine. |

| Silica Gel | Hexane/Ethyl Acetate with Ammonium Hydroxide | A common solvent system for moderately polar compounds, with a base added for better amine chromatography. |

| Amine-Functionalized Silica | Hexane/Ethyl Acetate | The modified silica provides a basic surface, often eliminating the need for a basic additive in the mobile phase. biotage.com |

| Alumina | Toluene (B28343)/Ethyl Acetate | Alumina is a less acidic alternative to silica gel, which can be advantageous for acid-sensitive or strongly basic compounds. |

This table presents potential column chromatography systems for the purification of "this compound" based on established methods for purifying organic amines.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

For example, the crystal structure of a new monoclinic polymorph of 8-hydroxyquinoline (B1678124) has been reported, revealing details of its molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov In another study, the crystal structure of N,N-bis(2-quinolinylmethyl)benzylamine was solved by single-crystal X-ray diffraction analysis, showing that the unit cell comprises a dimer of the molecules linked by complementary hydrogen bonds. mdpi.com

The process of X-ray crystallography involves several steps:

Crystal Growth: Growing a high-quality single crystal of the compound is often the most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.

Computational and Theoretical Investigations of 8 Benzyloxy Quinolin 2 Amine and Analogues

Molecular Modeling and Geometry Optimization

Molecular modeling is fundamental to understanding the three-dimensional structure of 8-(benzyloxy)quinolin-2-amine and its derivatives. Techniques such as molecular dynamics, cluster analysis, and Monte Carlo simulations are employed to explore the conformational landscape of these molecules. nih.gov For instance, in a study of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline, a related structure, computer-aided conformational analysis was used to design ligands for the benzodiazepine (B76468) receptor (BZR). nih.gov

Geometry optimization is a key step in these studies, where the most stable three-dimensional arrangement of atoms (the conformer with the minimum energy) is determined. researchgate.net This process is crucial for obtaining accurate subsequent calculations of molecular properties. For quinoline (B57606) analogues, a series of topological and conformational characteristics are analyzed to assess the flexibility and the binding ability of the molecule to a protein receptor. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations are used to analyze properties like molecular orbitals and the distribution of electron density.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and reactivity. researchgate.net For quinoline derivatives, FMO analysis helps predict their optical properties and biological activities. researchgate.net

Basicity Studies: Computational methods can accurately predict the basicity of quinoline derivatives. For example, computationally derived pKaH values for quinolino[7,8-h]quinoline derivatives have shown that electron-donating groups, such as dimethylamino, increase the basicity of the quinoline moiety, while electron-withdrawing groups lower it. acs.org This is crucial for understanding how these molecules will behave in different chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Targets

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules. nih.govnih.gov

For a series of quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors, a statistically significant 3D-QSAR model was developed. arabjchem.org The model yielded a high correlation coefficient (r² = 0.8621) for the training set of compounds and showed excellent predictive power (q² = 0.6943) for a test set. arabjchem.org Similarly, QSAR models have been developed for quinazoline (B50416) derivatives against breast cancer cell lines and for 8-hydroxyquinoline (B1678124) derivatives as antimicrobial agents, using various molecular descriptors to correlate structure with activity. nih.govresearchgate.net Machine learning algorithms are increasingly used to develop robust QSAR models for predicting the activity of quinoline derivatives against targets like P-glycoprotein, which is involved in cancer multidrug resistance. nih.gov

Table 1: Example of QSAR Model Statistics for Quinoline Analogues

| Model Target | QSAR Model Type | Correlation Coefficient (r²) | Predictive Power (q²) | Reference |

| VEGFR-2 Kinase | 3D-QSAR | 0.8621 | 0.6943 | arabjchem.org |

| MAO-B Inhibition | 2D & 3D QSAR | 0.9125 | 0.8347 | researchgate.net |

Molecular Docking Simulations for Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This technique is essential for understanding drug-receptor interactions and for identifying potential biological targets. semanticscholar.org

Docking studies on quinoline derivatives have been performed against various targets. For example, 4-[(quinolin-4-yl)amino]benzamide derivatives were docked into the PA−PB1 endonuclease protein, an anti-influenza target. semanticscholar.org The results revealed key hydrogen-bond interactions with amino acid residues like ILE621, LYS643, and ASN703, which are crucial for inhibitory activity. semanticscholar.org In another study, novel 2-amino-pyrano[3,2-c]quinoline derivatives bearing a benzyloxy phenyl moiety were identified as inhibitors of butyrylcholinesterase (BChE), a target in Alzheimer's disease. umsha.ac.ir Docking simulations showed that the most potent compound binds to both the catalytic and peripheral anionic sites of the enzyme. umsha.ac.ir Similarly, docking studies have elucidated the binding modes of 8-hydroxy-2-quinoline carbaldehyde derivatives in the active site of M1 aminopeptidase (B13392206) from Leishmania donovani. nih.gov

Table 2: Example of Molecular Docking Results for Quinoline Analogues

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Compound G07 | PA−PB1 endonuclease | -7.370 | ILE621, LYS643, ASN703 | semanticscholar.org |

| Compound G19 | PA−PB1 endonuclease | -6.677 | ILE621, LYS643, ASN703 | semanticscholar.org |

| Compound 6l | Butyrylcholinesterase | Not specified | Catalytic and Peripheral Anionic Sites | umsha.ac.ir |

| HQ2 / HQ12 | L. donovani M1AP | Not specified | Hydrophobic contacts in substrate binding pocket | nih.gov |

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore modeling is a powerful tool in drug design and virtual screening to identify new molecules with potential biological activity. arabjchem.orgdovepress.com

For a series of quinoline derivatives targeting the VEGFR-2 kinase, a five-point pharmacophore model was developed. This model consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). arabjchem.org The distances and angles between these features define the ideal spatial arrangement for a ligand to bind effectively to the active site. arabjchem.org The "benzyloxy pharmacophore" has also been specifically identified as an important feature in the design of selective monoamine oxidase B (MAO-B) inhibitors. researchgate.net Such models, derived either from a set of active ligands or from the receptor structure, guide the rational design of new, more potent analogues. nih.govdovepress.com

Mechanistic Computational Studies of Chemical Reactions

While specific mechanistic studies for reactions involving this compound are not widely documented in the provided context, computational chemistry offers methods to explore reaction pathways. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of the reaction mechanism at the molecular level. For related heterocyclic systems, such studies have been used to explain observed regioselectivity and to predict the feasibility of different synthetic routes.

Theoretical Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. Analysis of the electronic structure provides clues about which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

For example, the calculated distribution of electron density and the energies of molecular orbitals (HOMO/LUMO) can identify the most nucleophilic or electrophilic atoms. researchgate.net As seen in related quinoline systems, the presence and position of substituents dramatically influence reactivity. acs.org The electron-donating amino group at position 2 and the benzyloxy group at position 8 would be expected to activate the quinoline ring system towards certain reactions, and computational models can quantify this effect and predict the likely outcome of reactions with different reagents.

Structure Activity Relationship Sar Studies for Pre Clinical Research Applications

Elucidation of Key Structural Features for Biological Activity

The biological activity of 8-(benzyloxy)quinolin-2-amine and its analogs is intrinsically linked to its core structural components. The quinoline (B57606) ring system itself is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. nih.gov Its fused aromatic structure provides a rigid framework for the precise orientation of functional groups to interact with biological targets.

The 8-oxygen linkage, specifically the benzyloxy group, is a critical determinant of activity. This feature is a derivative of the 8-hydroxyquinoline (B1678124) (8-HQ) moiety, which is renowned for its ability to chelate metal ions. nih.govnih.gov This metal-binding capability is essential for the inhibition of various metalloenzymes. nih.govacs.org The oxygen atom can act as a hydrogen bond acceptor, while the entire benzyloxy group can engage in hydrophobic and van der Waals interactions within target binding sites. The 2-amino group is another key feature, providing a site for hydrogen bonding and potential salt bridge formation, which can anchor the molecule to its biological target. nih.gov The relative positioning of the 2-amino group and the 8-benzyloxy substituent on the quinoline scaffold creates a specific electronic and steric profile that dictates its interaction with various enzymes and proteins.

Influence of Substituents on Target Binding Affinity

Modifications to the this compound scaffold have a profound impact on target binding affinity. Substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby fine-tuning its interaction with a specific biological target.

For instance, adding substituents to the benzyl (B1604629) ring of the benzyloxy group can modulate binding affinity. Electron-withdrawing or electron-donating groups can alter the electron density of the ether oxygen and the aromatic system, influencing hydrogen bond strength and π-π stacking interactions. Furthermore, the size and position of these substituents can either facilitate a better fit into a hydrophobic pocket of a target protein or cause steric hindrance that weakens binding. Similarly, substitutions on the quinoline nucleus itself can influence activity; for example, adding groups at the C5 or C7 positions has been shown to modulate the anticancer effects of related 8-hydroxyquinoline derivatives. mdpi.com These modifications collectively allow for the optimization of the compound's affinity and selectivity for its intended molecular target.

SAR in Enzyme Inhibition Studies (in vitro)

The 8-substituted quinoline scaffold has been investigated for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. SAR studies on a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, which are structurally analogous to this compound, reveal the importance of the substituent at the 8-position for inhibitory potency and selectivity against different human CA (hCA) isoforms.

In one study, replacing the 8-hydroxy group with various ether linkages demonstrated that the nature of the alkoxy group significantly influences inhibition. The introduction of a benzyloxy group (compound 5h ) resulted in potent, low nanomolar inhibition of hCA I and hCA II. This suggests that the benzyl ring may occupy a hydrophobic region of the active site, enhancing binding affinity. Shorter alkyl chains, such as ethoxy (compound 5a ) and propoxy (compound 5b ), also conferred significant inhibitory activity, particularly against hCA II. In contrast, longer or more complex alkyl chains generally led to a decrease in potency against hCA I and II, indicating that steric bulk at the 8-position must be optimized for effective binding. Notably, most of these derivatives showed weaker inhibition against the membrane-bound isoform hCA IV.

| Compound | R Group (at position 8) | hCA I (K_i in nM) | hCA II (K_i in nM) | hCA IV (K_i in nM) |

|---|---|---|---|---|

| 5a | -CH₂CH₃ (Ethoxy) | 154.2 | 88.4 | 984.3 |

| 5b | -(CH₂)₂CH₃ (Propoxy) | 126.5 | 85.7 | 895.4 |

| 5c | -(CH₂)₃CH₃ (Butoxy) | 198.7 | 105.6 | 1104 |

| 5d | -(CH₂)₄CH₃ (Pentoxy) | 256.3 | 165.2 | 1562 |

| 5e | -CH₂CH=CH₂ (Allyl) | 105.4 | 96.4 | 657.2 |

| 5f | -CH₂C≡CH (Propargyl) | 112.9 | 91.3 | 784.5 |

| 5g | -(CH₂)₂OCH₃ (Methoxyethyl) | 8126 | 8759 | 6757 |

| 5h | -CH₂Ph (Benzyl) | 61.9 | 33.0 | 948.7 |

The 8-hydroxyquinoline scaffold has been identified as a promising starting point for the development of inhibitors against the NS2B-NS3 serine protease of flaviviruses like the West Nile Virus (WNV). nih.gov The viral protease is essential for viral replication, making it an attractive drug target. nih.gov SAR studies on 8-hydroxyquinoline derivatives have provided insights into the structural requirements for WNV protease inhibition.

Research has shown that the core 8-hydroxyquinoline moiety is a key determinant for inhibitory activity. nih.gov The introduction of a benzyloxy (–OBn) group at the R2 position of a related scaffold resulted in a compound with approximately 20% inhibitory activity against the protease at a concentration of 25 μM. nih.gov This is in contrast to other substitutions; for example, adding a methyl group at the same position led to about 60% inhibition. nih.gov This indicates that the size and nature of the substituent in this region are critical. The relatively lower activity of the benzyloxy-containing compound suggests that the steric bulk of the benzyl group might not be optimal for fitting into the enzyme's active site in this particular analog series. Further optimization of the position and nature of such bulky aromatic groups is necessary to enhance potency. nih.gov

| Compound | Key Structural Feature/Substitution | % Inhibition (at 25 µM) |

|---|---|---|

| 14 | 8-Hydroxyquinoline with R₂ = -CH(Ph)-NH-C(O)-Ph | ~95% |

| 15 | 8-Hydroxyquinoline with R₂ = -CH(p-tolyl)-NH-C(O)-Ph | ~60% |

| 18 | 8-Hydroxyquinoline with R₂ = -CH(o-benzyloxyphenyl)-NH-C(O)-Ph | ~20% |

| 26 | Naphthalen-1-ol analog (lacks quinoline N1) | Significantly reduced inhibition |

SAR in Anti-Proliferative and Apoptosis-Inducing Activities (in vitro)

Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers, making it a compelling target for anticancer drug development. nih.gov Analogs based on the 8-hydroxyquinoline scaffold have been developed as potent survivin inhibitors. The lead compound MX-106, which features a substituted benzyloxy group at the 5-position [5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol], demonstrates that this scaffold can effectively suppress survivin expression and induce apoptosis. nih.gov

SAR studies have confirmed that the 8-hydroxyquinoline moiety is essential for the anti-proliferative activities of these compounds. nih.gov Modifications to the benzyloxy portion of the molecule significantly impact potency. For instance, altering the substituent on the benzyl ring changes the anti-proliferative activity against ovarian cancer cell lines. An isopropyl group at the para position (compound 7a , an analog of MX-106) was found to be highly effective. Replacing it with a trifluoromethyl group (compound 7d ) or a chlorine atom (compound 7b ) maintained potent activity, whereas a methoxy (B1213986) group (compound 7c ) led to a slight decrease in potency. Removing the substituent entirely (compound 7e ) or replacing it with a bulky tert-butyl group (compound 7f ) resulted in a significant loss of activity, highlighting the importance of a specific hydrophobic substituent at the para position of the benzyl ring for optimal anti-proliferative effects. nih.gov

| Compound | R Group (at para position of benzyl ring) | A2780 IC₅₀ (µM) | OVCAR3 IC₅₀ (µM) |

|---|---|---|---|

| 7a | -CH(CH₃)₂ (Isopropyl) | 0.15 ± 0.01 | 0.19 ± 0.01 |

| 7b | -Cl (Chloro) | 0.19 ± 0.01 | 0.20 ± 0.01 |

| 7c | -OCH₃ (Methoxy) | 0.31 ± 0.01 | 0.38 ± 0.01 |

| 7d | -CF₃ (Trifluoromethyl) | 0.19 ± 0.01 | 0.21 ± 0.01 |

| 7e | -H (Hydrogen) | 1.15 ± 0.05 | 1.41 ± 0.06 |

| 7f | -C(CH₃)₃ (tert-Butyl) | 1.30 ± 0.05 | 1.52 ± 0.06 |

Microtubule Assembly Disruption

The quinoline scaffold, particularly when modified at the 4, 6, 7, and 8-positions, has been a subject of investigation for its potential anticancer properties through various mechanisms, including the disruption of microtubule assembly. While direct studies on this compound are limited in this context, research on structurally related 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives provides valuable insights into the structure-activity relationships (SAR) governing microtubule disruption. nih.govnih.gov

Mechanistic studies have revealed that certain derivatives can inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase, polyploidy, and subsequent apoptosis. nih.govnih.gov The activity is significantly influenced by the substitution patterns on both the quinoline core and the benzyloxy moiety. For instance, compound 11e (see table below), which features a trifluoromethyl group at the 8-position of the quinolinone core and a 4-methoxybenzyloxy group at the 4-position, has demonstrated potent disruption of microtubule assembly and exhibited nanomolar potency against COLO 205 cancer cells. nih.govnih.gov

The SAR for this class of compounds suggests that:

Substitution at position 8 of the quinolinone ring with an electron-withdrawing group like trifluoromethyl (CF₃) can enhance potency.

The nature of the substituent on the benzyloxy ring is critical. A methoxy group at the para-position (as in compound 11e ) appears to be favorable for activity. nih.gov

These findings indicate that the benzyloxyquinoline scaffold is a promising framework for developing agents that target microtubule dynamics.

| Compound | Substituents on Quinolin-2(1H)-one Core | Substituent on 4-Benzyloxy Group | Activity against COLO 205 (IC₅₀) | Observed Mechanism |

|---|---|---|---|---|

| 9b | 8-H | 4-Cl | < 1 μM | High Potency |

| 9c | 8-H | 4-Br | < 1 μM | High Potency |

| 9e | 8-H | 4-OCH₃ | < 1 μM | High Potency |

| 11e | 8-CF₃ | 4-OCH₃ | Nanomolar Potency | Disrupted microtubule assembly, induced G2/M arrest and apoptosis |

SAR in Antimicrobial and Anti-Infective Contexts (in vitro)

The 8-hydroxyquinoline scaffold is well-established for its broad-spectrum antimicrobial activity. The derivatization of the hydroxyl group to form ethers, such as the benzyloxy ether, has been explored to modulate this activity. A series of 8-benzyloxy-substituted quinoline ethers have been synthesized and screened for their in vitro antimicrobial effects against various Gram-positive and Gram-negative bacteria and fungi. researchgate.net

The structure-activity relationship in this context reveals several key points:

The 8-OH group is important : The parent compound, 8-hydroxyquinoline, often serves as a benchmark and its derivatization can either enhance or decrease activity depending on the substituent and the microbial strain. researchgate.net

Substituents on the Benzyl Ring : The electronic nature and position of substituents on the benzyl portion of the 8-benzyloxy group significantly influence the antimicrobial spectrum and potency. For example, compound 2e (8-(4-chlorobenzyloxy)quinoline) showed significant growth inhibitory activity against the fungus Aspergillus niger with a Minimum Inhibitory Concentration (MIC) value of 3.125 μg/mL, which was comparable to the parent 8-hydroxyquinoline. researchgate.net

Activity Spectrum : In a study of more complex derivatives, an unsubstituted benzyloxy group showed good activity against Proteus mirabilis, Bacillus subtilis, and Aspergillus niger. nih.gov The introduction of a 3-cyano substituent on the benzyloxy ring led to a two-fold increase in activity against P. mirabilis, resulting in an MIC of 15.62 μM. nih.gov

These studies suggest that the 8-benzyloxyquinoline (B1605161) moiety is a viable pharmacophore for developing new antibacterial and antifungal agents, with fine-tuning of activity achievable through substitution on the benzyl ring.

| Compound | Structure/Substituent | Organism | MIC (μg/mL) |

|---|---|---|---|

| 8-hydroxyquinoline | - | A. niger | 2.5 |

| Compound 2e | 8-(4-chlorobenzyloxy)quinoline | A. niger | 3.125 |

| Compound 9a | Unsubstituted benzyloxy derivative | P. mirabilis | 31.25 μM |

| Compound 9f | 3-cyanobenzyloxy derivative | P. mirabilis | 15.62 μM |

The quinoline nucleus is a cornerstone in the development of antiprotozoal drugs, most notably antimalarials like chloroquine (B1663885) and antileishmanials. The 8-aminoquinoline (B160924) class, in particular, is known for its activity against parasitic infections. nih.govnih.gov

Antimalarial SAR: The SAR for antimalarial quinolines is well-defined, though data specific to 8-(benzyloxy) derivatives is scarce. Key structural features for activity in other quinoline classes, such as 4-aminoquinolines, include:

A 7-chloro group on the quinoline ring is often optimal for activity. youtube.com

A basic aminoalkyl side chain at the 4-position is crucial for potent blood-stage activity. youtube.compharmacy180.com While the 8-position is not the primary focus for traditional antimalarials, modifications here can influence activity and toxicity. The replacement of the 8-amino group with an 8-benzyloxy group would represent a significant structural shift, likely altering the mechanism of action away from heme polymerization inhibition, which is common for 4-aminoquinolines. nih.gov

Antileishmanial SAR: For antileishmanial activity, the 8-substituted quinolines have shown more direct promise. Studies on 8-aminoquinolines have demonstrated significant in vitro activity against various Leishmania species. nih.govnih.gov Research into other 8-substituted quinolines has shown that the nature of the substituent at this position is a key determinant of efficacy.

Studies on 8-hydroxyquinoline (the precursor to 8-benzyloxyquinoline) have shown it to be effective in eliminating promastigote and amastigote forms of L. amazonensis, L. infantum, and L. braziliensis with high selectivity. mdpi.com

The conversion of the 8-hydroxyl group to a bulky, lipophilic benzyloxy ether could potentially influence cell uptake and interaction with parasitic targets. While direct evidence is pending, the established activity of the 8-hydroxyquinoline scaffold suggests that 8-benzyloxy derivatives are worthy of investigation as potential antileishmanial candidates. mdpi.comnih.gov

Tuberculosis remains a major global health challenge, necessitating the discovery of novel therapeutic agents. The quinoline scaffold has been extensively investigated for its activity against Mycobacterium tuberculosis (Mtb). ed.ac.ukacs.org Specifically, derivatives of 8-hydroxyquinoline have shown potent bactericidal activity against replicating Mtb. researchgate.netnih.gov

The benzylation of the 8-hydroxyl group has been explored as a strategy to enhance antitubercular potency. SAR studies of benzyl-modified 8-hydroxyquinolines have yielded critical information: researchgate.net

The 8-benzyloxy moiety is favorable : The conversion of the 8-hydroxyl to an 8-benzyloxy group is a key feature in some potent compounds.

Halogenation on the Benzyl Ring : The presence of chlorine atoms on the benzyl ring significantly enhances activity against both replicating and non-replicating Mtb. A derivative with a 2,4-dichlorobenzyl moiety at the 8-position (Compound 5 ) was found to be the most potent in one study, with MIC values of 6.38 μM against replicating Mtb and 12.49 μM in a low-oxygen (non-replicating) model. researchgate.net

Position of Chlorine : Dichlorination appears to be superior to monochlorination, and the positions of the chlorine atoms on the benzyl ring are crucial for optimizing activity.

These findings highlight that the 8-benzyloxyquinoline scaffold, particularly with specific halogenation patterns on the benzyl ring, is a highly promising lead for the development of new antitubercular drugs.

| Compound | Substituent at 8-position | Replicating Mtb MIC₉₀ (μM) | Non-replicating Mtb MIC₉₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1 | Benzyloxy | 54.28 | > 64 | > 1.18 |

| 3 | 4-Chlorobenzyloxy | 12.75 | 25.02 | 12.34 |

| 4 | 2,6-Dichlorobenzyloxy | 6.67 | 26.16 | 7.16 |

| 5 | 2,4-Dichlorobenzyloxy | 6.38 | 12.49 | 10.93 |

SAR for Modulators of Specific Signaling Pathways (e.g., JNK Activation)

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, including apoptosis, inflammation, and stress responses. Its modulation is a key strategy in cancer therapy. While direct studies on this compound as a JNK activator are not widely available, research on analogous benzyloxyquinolin-2(1H)-one derivatives provides evidence of pathway engagement. nih.govnih.gov

In studies of potent anticancer quinolinone derivatives, it was observed that the induction of apoptosis in COLO 205 cancer cells by compound 11e (4-(4-methoxybenzyloxy)-8-(trifluoromethyl)quinolin-2(1H)-one) could be linked to the activation of JNK. nih.gov This suggests that the benzyloxyquinoline scaffold can interact with cellular components that lead to the modulation of the JNK pathway.

Mechanistic and Biochemical Investigations of this compound Remain Undocumented in Publicly Available Research

Comprehensive searches of scientific literature and databases have revealed a significant lack of available information regarding the mechanistic and biochemical properties of the specific chemical compound, this compound. Despite the interest in quinoline derivatives for various therapeutic applications, this particular molecule does not appear to have been the subject of detailed in vitro or pre-clinical investigation according to publicly accessible records.

Therefore, it is not possible to provide an article detailing the molecular target engagement or cellular mechanism of action for this compound as per the requested outline. The specific areas of investigation stipulated, including protein binding studies, enzyme kinetics, cell cycle modulation, apoptosis induction pathways, and cellular uptake and distribution, have not been reported for this compound.

Research into the broader family of quinoline-based compounds has indicated a wide range of biological activities, including antimicrobial and anticancer effects. These studies, however, focus on molecules with different substitution patterns on the quinoline core and their findings cannot be directly attributed to this compound without specific experimental validation.

As of the current date, the scientific community has not published any data that would fulfill the detailed sections and subsections requested. The absence of such information prevents a scientifically accurate and evidence-based discussion on the biochemical and mechanistic profile of this compound.

Mechanistic and Biochemical Investigations in Vitro and Pre Clinical Models

Biochemical Pathway Interrogation

The quinoline (B57606) scaffold, a core component of 8-(benzyloxy)quinolin-2-amine, is a versatile tool for interrogating various biochemical pathways. Derivatives of this structure have been instrumental in elucidating the mechanisms of complex signaling cascades, particularly in neurodegenerative diseases and cancer. By acting as inhibitors or modulators of key enzymes, these compounds allow researchers to probe the function and downstream effects of specific pathways.

One significant area of investigation involves pathways related to neurodegeneration. A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). rsc.org The inhibition of PDE5 elevates cGMP levels, which in turn activates cGMP-dependent protein kinase and the CREB (cAMP response element-binding protein) signaling pathway, known to be crucial for synaptic plasticity and memory. rsc.org The use of these compounds in in vitro enzymatic assays and in vivo models has helped to confirm the PDE5/cGMP pathway as a promising therapeutic target for Alzheimer's disease. rsc.org

Furthermore, derivatives of 8-amino-quinoline, a close structural relative of this compound, have been designed to probe pathways associated with oxidative stress, a common factor in many neurodegenerative diseases. nih.gov These compounds were shown in in vitro models to chelate copper, a metal implicated in the generation of reactive oxygen species (ROS), and to directly scavenge these damaging radicals. nih.gov By observing the cytoprotective effects of these molecules in cell models of oxidative stress, researchers can interrogate the complex interplay between metallostasis, ROS production, and cell survival pathways. nih.gov

In the context of oncology, quinoline-based compounds are used to investigate enzymes that act on DNA, such as DNA methyltransferases (DNMTs). researchgate.net Certain quinoline analogs have been identified as inhibitors of human DNMT1, an enzyme critical for maintaining DNA methylation patterns. researchgate.net By intercalating into DNA, these compounds can alter the enzyme's conformation, leading to DNA hypomethylation and the activation of tumor suppressor genes, thereby providing a method to study the epigenetic pathways governing cancer cell growth. researchgate.net

Table 1: Interrogation of Biochemical Pathways by Quinoline Derivatives

| Pathway/Target Investigated | Quinoline Derivative Type | Model System | Key Findings | Reference |

|---|---|---|---|---|

| PDE5/cGMP Signaling | General Quinoline | In vitro enzymatic assay; Mouse model | Selective inhibition of PDE5, leading to increased cGMP levels and rescue of synaptic and memory defects. | rsc.org |

| Oxidative Stress & Metallostasis | 8-Amino-quinoline | In vitro UV-Vis spectroscopy; DPPH assay; Cell culture | Ability to chelate copper ions (Cu²⁺) and scavenge free radicals, providing cytoprotective effects against H₂O₂-induced damage. | nih.gov |

Potential Applications and Future Research Directions

Development as Lead Compounds for Drug Discovery (Pre-clinical Stage)

The 8-benzyloxyquinoline (B1605161) scaffold has been identified as a valuable pharmacophore in the development of new therapeutic agents. While preclinical data specifically for 8-(Benzyloxy)quinolin-2-amine is limited, studies on closely related derivatives highlight the potential of this structural motif.

For instance, a series of 8-benzyloxy-substituted quinoline (B57606) ethers have been synthesized and evaluated for their antimicrobial activities. researchgate.net These studies demonstrate that the 8-benzyloxy group can contribute to the biological activity of the quinoline core. The findings from these preclinical evaluations of related compounds suggest that this compound could serve as a foundational structure for developing new drugs.

| Derivative Class | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| 8-Benzyloxy-substituted quinoline ethers | Antimicrobial | Demonstrated significant growth inhibitory activity against various bacterial and fungal strains. | researchgate.net |

| 8-(Benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline | Neuroscience | Predicted to be an agonist at the benzodiazepine (B76468) receptor, suggesting potential for development as a central nervous system agent. |

Utility as Chemical Probes for Biological Systems

The intrinsic fluorescence of the quinoline ring system makes its derivatives attractive candidates for the development of chemical probes. scispace.com 8-Aminoquinoline (B160924) derivatives, in particular, have been successfully developed as fluorescent molecular probes for detecting metal ions in biological systems. researchgate.net The amino group at the 2-position of this compound could serve as a reactive handle for attaching fluorophores or other reporter groups, while the 8-benzyloxy group can modulate the photophysical properties and cellular uptake of the probe.

Although direct studies utilizing this compound as a chemical probe are yet to be reported, the foundational knowledge from related 8-aminoquinolines provides a strong rationale for its exploration in this area. Future research could focus on designing and synthesizing fluorescent probes based on this scaffold for imaging and sensing applications in living cells.

Role as Versatile Intermediates in Organic Synthesis

The structural features of this compound make it a valuable intermediate in organic synthesis. The benzyloxy group serves as a protecting group for the 8-hydroxyl functionality, which is a common feature in many biologically active quinolines. scispace.com This protection allows for selective reactions at other positions of the quinoline ring.

For example, 8-(benzyloxy)-5-bromoquinoline (B3049327) has been used as a key intermediate in the synthesis of tris-(5-amino-8-hydroxyquinoline)aluminum complexes, which have applications in materials science. researchgate.net The synthesis involved a Hartwig-Buchwald amination, a powerful cross-coupling reaction, demonstrating the utility of the 8-benzyloxyquinoline core in advanced synthetic methodologies. The 2-amino group in this compound can also be readily functionalized, further expanding its synthetic utility.

| Intermediate | Reaction Type | Product Class | Application of Product | Reference |

|---|---|---|---|---|

| 8-(Benzyloxy)-5-bromoquinoline | Hartwig-Buchwald Amination | 5-Amino-8-benzyloxyquinoline derivatives | Precursors for aluminum complexes in organic solar cells | researchgate.net |

| This compound | (Potential) Diazotization, Acylation, Alkylation | Functionalized 2-substituted quinolines | Diverse (drug discovery, materials science) |

Exploration in Materials Science (e.g., Photovoltaics)

Quinoline derivatives are being increasingly explored for their applications in materials science, particularly in the field of organic electronics. wikipedia.org Their planar structure, extended π-conjugation, and electron-donating/accepting capabilities make them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

As mentioned previously, derivatives of 8-benzyloxyquinoline have been used to synthesize aluminum complexes that function as anode buffer layers in inverted organic solar cells. researchgate.net These complexes, derived from 5-amino-8-hydroxyquinoline, demonstrate that the core structure of this compound is relevant to the development of new materials for photovoltaic applications. The presence of the 2-amino group offers a site for further modification to tune the electronic properties of the resulting materials.

Emerging Trends in Quinoline Chemistry

The field of quinoline chemistry is continuously evolving, with new synthetic methods and functionalization strategies being developed. Recent trends focus on more efficient and sustainable synthetic routes to access functionalized quinoline derivatives. researchgate.net This includes the development of novel catalytic systems and the use of modern synthetic techniques like microwave-assisted synthesis.

The synthesis of 2-aminoquinolines, a key structural motif in this compound, has been a subject of significant research. tandfonline.com Advances in this area will facilitate the synthesis of a wider range of derivatives of the target compound, enabling a more thorough investigation of its potential applications.

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the limited number of studies focused specifically on this compound. Much of the current understanding is extrapolated from research on related quinoline derivatives. This lack of focused research presents a significant opportunity for further investigation.

Future research should aim to:

Synthesize and characterize this compound and a library of its derivatives.

Conduct comprehensive preclinical studies to evaluate its biological activities, including antimicrobial, anticancer, and neuroactive properties.

Explore its potential as a chemical probe by designing and synthesizing fluorescent derivatives for biological imaging.

Investigate its utility as a synthetic intermediate by exploring its reactivity in various organic transformations.

Evaluate its potential in materials science by incorporating it into novel organic electronic materials.

By addressing these research gaps, the full potential of this compound as a valuable molecule in both medicine and materials science can be unlocked.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.